![molecular formula C9H9BrO2 B595981 2-Bromo-5-ethylbenzoic acid CAS No. 105459-30-1](/img/structure/B595981.png)
2-Bromo-5-ethylbenzoic acid
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Overview
Description
“2-Bromo-5-ethylbenzoic acid” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is 2-bromo-5-ethylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethylbenzoic acid consists of a benzene ring substituted with a bromo group, an ethyl group, and a carboxylic acid group .
Physical And Chemical Properties Analysis
2-Bromo-5-ethylbenzoic acid is a solid at room temperature .
Scientific Research Applications
Antipsychotic Agent Synthesis : 2-Bromo-5-ethylbenzoic acid derivatives have been used in synthesizing potent antidopaminergic compounds, which are significant in the study of antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
Synthesis of Trifluorobenzoic Acid : In the synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for pharmaceutical and material science applications, 2-Bromo-5-ethylbenzoic acid derivatives play a crucial role (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Metabolic Pathways Study : Metabolic pathways of psychoactive drugs, such as 4-bromo-2,5-dimethoxyphenethylamine, have been analyzed using derivatives of 2-Bromo-5-ethylbenzoic acid, contributing to the understanding of drug metabolism and potential toxicity (Carmo et al., 2005).
Synthesis of Triazoloquinoline : In the synthesis of Triazoloquinoline, a compound with potential pharmacological applications, 2-Bromo-5-ethylbenzoic acid derivatives are used as key intermediates (Pokhodylo & Obushak, 2019).
Antifungal Activity : Brominated derivatives of 2-Bromo-5-ethylbenzoic acid have shown considerable antifungal activity, highlighting their potential as fungicides (Lehtonen, Summers, & Carter, 1972).
Antimicrobial Activities : Derivatives of 2-Bromo-5-ethylbenzoic acid have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in combating bacterial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Toxicological Studies : Novel brominated flame retardants and their metabolites, derived from 2-Bromo-5-ethylbenzoic acid, have been studied for their cytotoxic effects, providing insights into environmental health and safety (Chen, Guo, Liu, Ma, & Cui, 2020).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-ethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZKAKQIWDKNNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethylbenzoic acid |
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